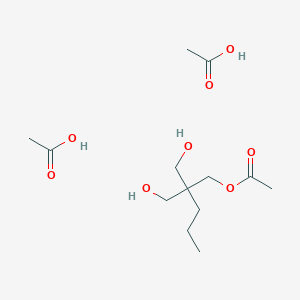
Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2-bis(hydroxymethyl)pentyl acetate typically involves the esterification of acetic acid with 2,2-bis(hydroxymethyl)pentanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and 2,2-bis(hydroxymethyl)pentanol.
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Acetic acid and 2,2-bis(hydroxymethyl)pentanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a component in biological buffers.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;2,2-bis(hydroxymethyl)pentyl acetate involves its interaction with various molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing acetic acid and 2,2-bis(hydroxymethyl)pentanol. These products can then participate in various metabolic pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl group.
Methyl butyrate: An ester with a different carboxylic acid moiety.
Propyl acetate: Similar ester with a different alkyl group.
Uniqueness
Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate is unique due to the presence of the 2,2-bis(hydroxymethyl)pentyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other esters may not be as effective.
Propiedades
Número CAS |
14274-62-5 |
|---|---|
Fórmula molecular |
C13H26O8 |
Peso molecular |
310.34 g/mol |
Nombre IUPAC |
acetic acid;2,2-bis(hydroxymethyl)pentyl acetate |
InChI |
InChI=1S/C9H18O4.2C2H4O2/c1-3-4-9(5-10,6-11)7-13-8(2)12;2*1-2(3)4/h10-11H,3-7H2,1-2H3;2*1H3,(H,3,4) |
Clave InChI |
SUCYFLRAYXOZCL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CO)(CO)COC(=O)C.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








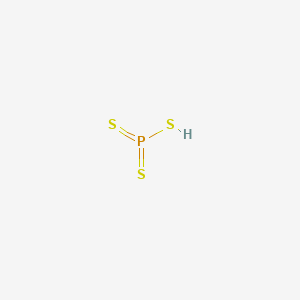
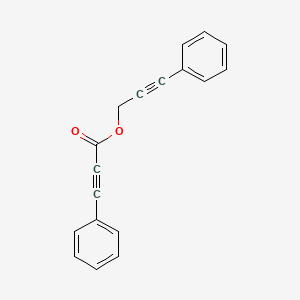

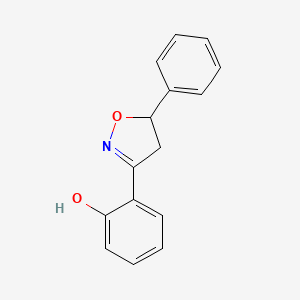
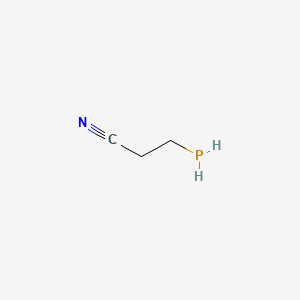


![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
